2,3-Bis(4-methoxyphenoxy)propyl nitrate
Description
2,3-Bis(4-methoxyphenoxy)propyl nitrate is a synthetic organic nitrate ester characterized by a central propane backbone substituted with two 4-methoxyphenoxy groups and a nitrate ester functional group. Nitrate esters are typically studied for their energetic properties, such as detonation sensitivity and combustion characteristics, while methoxyphenoxy groups may enhance solubility in organic solvents or modulate stability .
Properties
Molecular Formula |
C17H19NO7 |
|---|---|
Molecular Weight |
349.3g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenoxy)propyl nitrate |
InChI |
InChI=1S/C17H19NO7/c1-21-13-3-7-15(8-4-13)23-11-17(12-24-18(19)20)25-16-9-5-14(22-2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
JTHXFNDYUDSLLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(CO[N+](=O)[O-])OC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CO[N+](=O)[O-])OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Propyl Nitrate Derivatives
- Normal Propyl Nitrate (C₃H₇NO₃): A simpler nitrate ester with a linear propane chain. It exhibits a wide liquid range (freezing point < -148°F, boiling point > 210°F) and is known for its impact sensitivity and corrosiveness toward steel .
- Ethyl Nitrate-Propyl Nitrate Mixtures: A 60:40 ethyl-propyl nitrate blend shows similar properties to pure propyl nitrate but with improved low-temperature performance. Both are used as monopropellants due to their energetic decomposition pathways .
Key Differences :
- Substituent Effects: The methoxyphenoxy groups in 2,3-bis(4-methoxyphenoxy)propyl nitrate introduce steric hindrance and aromaticity, likely reducing volatility compared to linear alkyl nitrates.
- Stability : Methoxy groups may enhance oxidative stability compared to unsubstituted alkyl nitrates, which are prone to autocatalytic decomposition .
Bis-Substituted Aromatic Ethers
- Dodecanoic Acid, 2,3-Bis(acetyloxy)propyl Ester: A structurally related compound with bis-acetyloxy groups on a propane backbone. Its ester functional groups confer lower reactivity compared to nitrates, making it less sensitive to detonation but more hydrolytically stable .
- 2,3-Bis(1-oxobutoxy)propyl Stearate: Another ester derivative with long alkyl chains, emphasizing applications in polymer plasticizers rather than energetic materials .
Key Differences :
- Applications : Nitrate derivatives are explored for propellants or explosives, while esters are used in industrial formulations (e.g., lubricants, coatings) .
Detonation Sensitivity and Combustion Behavior
Studies on alkyl nitrates (e.g., ethyl nitrate, propyl nitrate) reveal that lower bond dissociation energies correlate with higher detonation sensitivity. For example:
- Ethyl Nitrate: Ignites at shock velocities of ~3.3 Mach in pure oxygen due to low C–NO₃ bond energy .
- Normal Propyl Nitrate: Requires smaller initiation charges compared to hydrocarbons like hexane, attributed to rapid radical-driven decomposition .
Inference for 2,3-Bis(4-methoxyphenoxy)propyl Nitrate:
- However, the nitrate group retains inherent instability, necessitating careful handling akin to propyl nitrate derivatives .
Physical and Chemical Properties (Theoretical Comparison)
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